![molecular formula C16H21NO2 B14378070 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl pyridine-2-carboxylate CAS No. 88382-43-8](/img/structure/B14378070.png)
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl pyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7,7-Trimethylbicyclo[221]heptan-2-yl pyridine-2-carboxylate is a complex organic compound with a bicyclic structure
Métodos De Preparación
The synthesis of 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl pyridine-2-carboxylate typically involves multiple steps. One common method includes the reaction of D-camphor with ethanol under controlled conditions . Industrial production methods may involve more advanced techniques and equipment to ensure high yield and purity.
Análisis De Reacciones Químicas
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl pyridine-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include amines, carbonyldiimidazole, and nitramine . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. It has been studied for its potential anticonvulsant properties, showing significant protection against seizures in animal models . Additionally, it is used in the synthesis of various derivatives that have applications in medicinal chemistry and material science.
Mecanismo De Acción
The mechanism of action of 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through modulation of neurotransmitter systems and receptor interactions .
Comparación Con Compuestos Similares
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl pyridine-2-carboxylate can be compared with similar compounds such as camphor, borneol, and isoborneol . These compounds share a similar bicyclic structure but differ in their functional groups and chemical properties. The uniqueness of this compound lies in its specific ester linkage and potential biological activities.
Propiedades
Número CAS |
88382-43-8 |
|---|---|
Fórmula molecular |
C16H21NO2 |
Peso molecular |
259.34 g/mol |
Nombre IUPAC |
(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) pyridine-2-carboxylate |
InChI |
InChI=1S/C16H21NO2/c1-15(2)11-7-8-16(15,3)13(10-11)19-14(18)12-6-4-5-9-17-12/h4-6,9,11,13H,7-8,10H2,1-3H3 |
Clave InChI |
FBBPVCOGOKVLHR-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC1(C(C2)OC(=O)C3=CC=CC=N3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


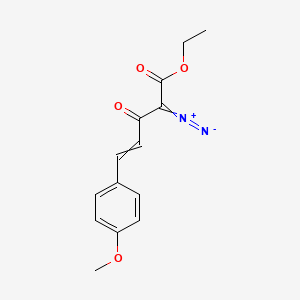

![Dimethyl [(1-hydroxycyclohexyl)methyl]phosphonate](/img/structure/B14378002.png)
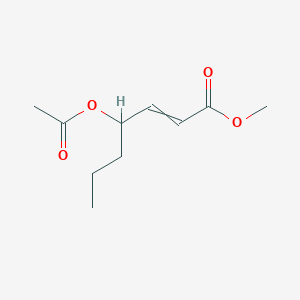
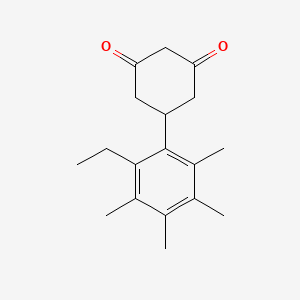
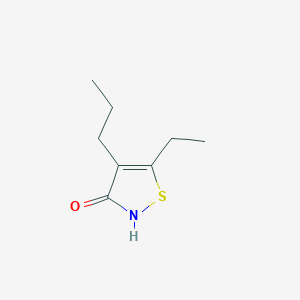
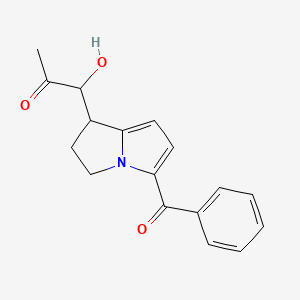
![N-[2-(4-{[10-(1H-Imidazol-1-yl)decyl]oxy}phenyl)ethyl]benzamide](/img/structure/B14378015.png)
![2,2-Dimethyl-1-oxo-3,3a,4,5-tetrahydro-2H-1lambda~5~-benzo[g]indole](/img/structure/B14378025.png)
![1-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]azepane](/img/structure/B14378031.png)
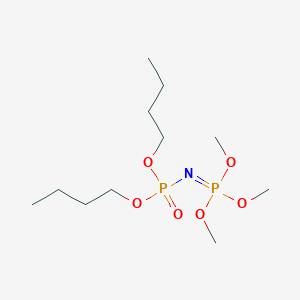
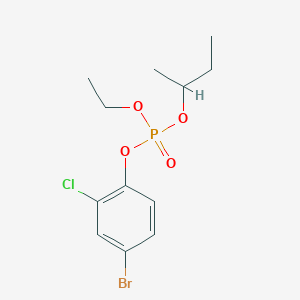
![2-[(Prop-2-en-1-yl)oxy]-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14378075.png)

